molecular formula C15H27NO B13952137 Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- CAS No. 37794-48-2

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-

Cat. No.: B13952137
CAS No.: 37794-48-2
M. Wt: 237.38 g/mol
InChI Key: QWTOQWAJZHMPJW-UHFFFAOYSA-N
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Description

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- is an organic compound with the molecular formula C15H27NO It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by cyclohexylmethyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Cyclohexylmethylamine: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- may involve more scalable and efficient methods. These could include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Cyclohexylmethyl ketone derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-cyclohexyl-: Similar structure but lacks the cyclohexylmethyl group.

    N,N-Dimethylacetamide: Contains two methyl groups instead of cyclohexyl groups.

Uniqueness

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- is unique due to its dual cyclohexyl and cyclohexylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications where such structural attributes are desired.

Properties

IUPAC Name

N-[4-(cyclohexylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTOQWAJZHMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201969
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37794-48-2, 53710-61-5
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053710615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS580XO5XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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